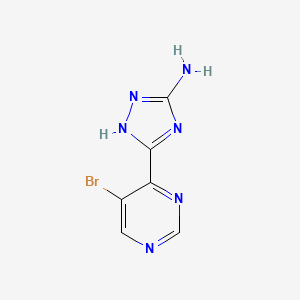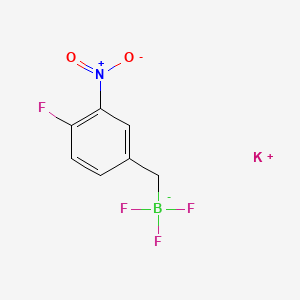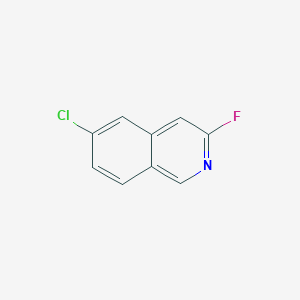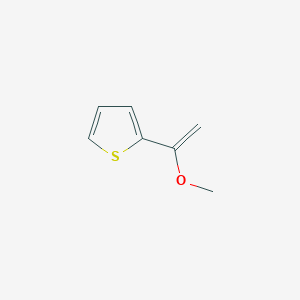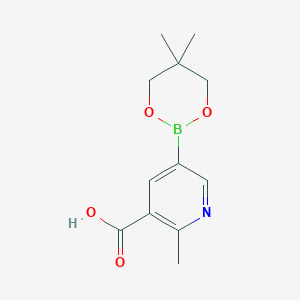
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is a complex organic compound that features a boron-containing dioxaborinane ring and a nicotinic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the nicotinic acid derivative. One common method involves the reaction of 2-methylnicotinic acid with 5,5-dimethyl-1,3,2-dioxaborinane under specific conditions such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nicotinic acid derivatives.
Aplicaciones Científicas De Investigación
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a component in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid involves its interaction with molecular targets through its boron-containing dioxaborinane ring and nicotinic acid moiety. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: This compound shares the dioxaborinane ring but has a phenyl group instead of a nicotinic acid moiety.
Phenylboronic Acid Neopentyl Glycol Ester: Similar in structure but with different functional groups attached to the boron atom.
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylnicotinic acid is unique due to the combination of the dioxaborinane ring and the nicotinic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C12H16BNO4 |
|---|---|
Peso molecular |
249.07 g/mol |
Nombre IUPAC |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16BNO4/c1-8-10(11(15)16)4-9(5-14-8)13-17-6-12(2,3)7-18-13/h4-5H,6-7H2,1-3H3,(H,15,16) |
Clave InChI |
MJVMUFCLOQJJSB-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC(=C(N=C2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


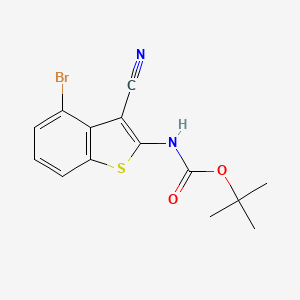

![Benzo[d]oxazol-4-ylmethanamine hydrochloride](/img/structure/B13663926.png)

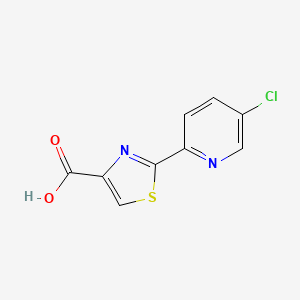

![2-([1,1'-Biphenyl]-3-yl)-3-bromoimidazo[1,2-a]pyridine](/img/structure/B13663962.png)
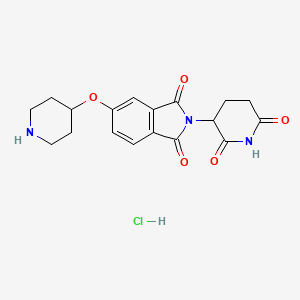
![1'-(tert-Butoxycarbonyl)-4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13663973.png)
